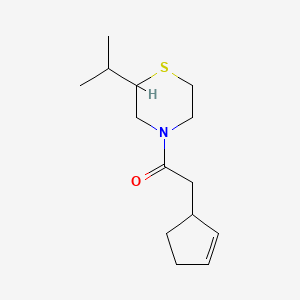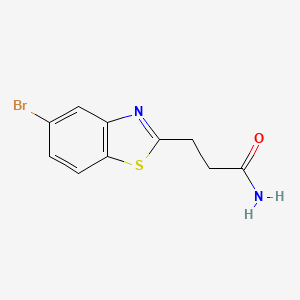
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone, also known as FTM, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. FTM belongs to the class of thiazepanes, which are heterocyclic compounds that contain a seven-membered ring with a nitrogen and sulfur atom.
作用机制
The exact mechanism of action of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to act on multiple targets in the body. In neurological disorders, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for memory and cognition. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the activity of several enzymes involved in cancer cell growth and survival, including topoisomerase II and protein kinase C. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that produces inflammatory prostaglandins.
Biochemical and Physiological Effects:
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to have a variety of biochemical and physiological effects in the body. In animal models of Alzheimer's disease, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to improve cognitive function and to reduce levels of amyloid beta, a protein that forms plaques in the brain and is associated with Alzheimer's disease. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to reduce inflammation and to alleviate pain in animal models of arthritis.
实验室实验的优点和局限性
One advantage of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is that it has shown potential therapeutic effects in a variety of areas, including neurological disorders, cancer, and inflammation. Another advantage is that (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is relatively easy to synthesize and can be produced in large quantities. One limitation of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that more research is needed to determine the safety and efficacy of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone in humans.
未来方向
There are several future directions for research on (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone. One direction is to further investigate its potential therapeutic applications in neurological disorders, cancer, and inflammation. Another direction is to optimize its therapeutic potential by identifying its exact mechanism of action and developing more potent derivatives. Additionally, more research is needed to determine the safety and efficacy of (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone in humans, including clinical trials.
合成方法
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone can be synthesized through a multistep process that involves the reaction of 3-fluoro-5-methylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,4-thiazepane to form (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone.
科学研究应用
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been studied for its potential therapeutic applications in a variety of areas, including neurological disorders, cancer, and inflammation. In neurological disorders, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. In cancer, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. In inflammation, (3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone has been shown to reduce inflammation and to alleviate pain in animal models of arthritis.
属性
IUPAC Name |
(3-fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNOS/c1-10-7-11(9-12(14)8-10)13(16)15-3-2-5-17-6-4-15/h7-9H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVFFUIXMNBKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N2CCCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluoro-5-methylphenyl)-(1,4-thiazepan-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)
![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)


![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)



![[2-(Dimethylamino)pyridin-4-yl]-(3-methyl-2-phenylazetidin-1-yl)methanone](/img/structure/B7591502.png)
![6,7-dihydro-4H-thieno[3,2-c]thiopyran-4-yl-(2-methylmorpholin-4-yl)methanone](/img/structure/B7591509.png)

![N-[2-(1-methylimidazol-2-yl)-1-phenylethyl]-2-(2-oxopiperidin-1-yl)acetamide](/img/structure/B7591523.png)

